molecular formula C15H17ClF3N3O B3035266 4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine CAS No. 306977-22-0

4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine

Cat. No.: B3035266
CAS No.: 306977-22-0
M. Wt: 347.76 g/mol
InChI Key: TUYDCSHDJMSRFA-UHFFFAOYSA-N
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Description

4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine is a complex organic compound that features a morpholine ring attached to a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction where pyridine is treated with chlorine and trifluoromethylating agents under controlled conditions.

    Cyclization: The pyridine derivative undergoes a cyclization reaction with a suitable dihydropyridine precursor to form the dihydropyridine ring.

    Morpholine Attachment: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the dihydropyridine-pyridine intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring back to its fully saturated form.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Ammonia or amines for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives with various oxidation states.

    Reduction: Fully saturated pyridine derivatives.

    Substitution: Compounds with different functional groups replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it serves as a probe to study the interactions of trifluoromethyl and chloro-substituted pyridine rings with biological macromolecules.

Medicine

Medically, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, it is used in the synthesis of agrochemicals and other specialty chemicals due to its reactivity and stability.

Mechanism of Action

The mechanism by which 4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro-substituted pyridine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: Shares the pyridine core but lacks the morpholine and dihydropyridine rings.

    4-(trifluoromethyl)pyridine: Similar trifluoromethyl group but without the chloro substitution and additional rings.

    Morpholine derivatives: Compounds with the morpholine ring but different substituents on the pyridine ring.

Uniqueness

The uniqueness of 4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine lies in its combination of a trifluoromethyl group, a chloro-substituted pyridine ring, and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF3N3O/c16-13-9-11(15(17,18)19)10-20-14(13)22-3-1-12(2-4-22)21-5-7-23-8-6-21/h1,9-10H,2-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYDCSHDJMSRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1N2CCOCC2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine
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4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine
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4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine
Reactant of Route 4
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine
Reactant of Route 5
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine
Reactant of Route 6
Reactant of Route 6
4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine

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